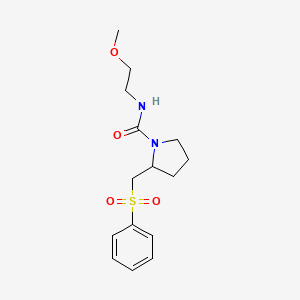![molecular formula C22H18N4O3 B2609564 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105239-91-5](/img/structure/B2609564.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a benzo[d][1,3]dioxol-5-ylmethyl group and a pyridin-2-yl group .
Scientific Research Applications
Synthesis and Chemical Properties
- The molecule has been used in the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving various ethyl 2,4-dioxo-4-arylbutanoate derivatives, showing good to excellent yields in relatively short durations (Goli-Garmroodi et al., 2015).
Biological and Medicinal Applications
Antimicrobial and Antioxidant Properties:
- Some derivatives have demonstrated potent antimicrobial activity against bacteria and fungi and exhibited very good antioxidant activity (Naraboli & Biradar, 2017).
- Novel benzimidazole derivatives showed significant antimicrobial activity and were studied as antioxidants for base oil. The inhibition efficiency was determined by studying the oxidation stability of the base oil (Basta et al., 2017).
Insecticidal Properties:
- Derivatives of this compound have been utilized as a precursor for the synthesis of various heterocycles, which were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antitumor and Anticancer Activities:
- Certain synthesized compounds have shown significant antitumor activities against human gastric carcinoma cell lines. They exhibit inhibitory activities similar to established drugs and have been characterized for their anticancer properties (Zhu, 2015).
- A series of derivatives were synthesized and screened for potential antitumor activity in vitro against various human tumor cell lines, with some compounds showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Catalytic and Chemical Reactions
- The molecule has been involved in the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors, demonstrating potential in antitumor activities and offering insight into the synthesis of complex therapeutic molecules (Y. Zhu, 2015).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available literature, compounds containing an imidazole ring have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-21(24-12-15-8-9-19-20(11-15)29-14-28-19)13-26-18-7-2-1-5-16(18)25-22(26)17-6-3-4-10-23-17/h1-11H,12-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUKWOHKJNJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)


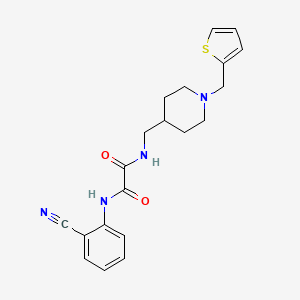
![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)
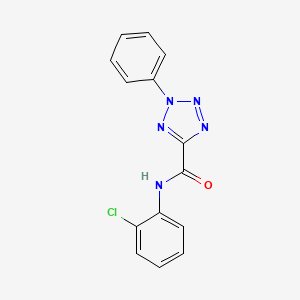
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2609494.png)
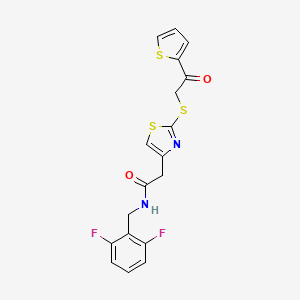
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)
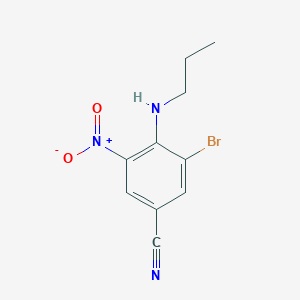
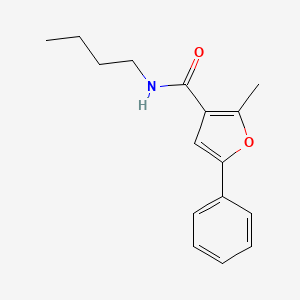

![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)
